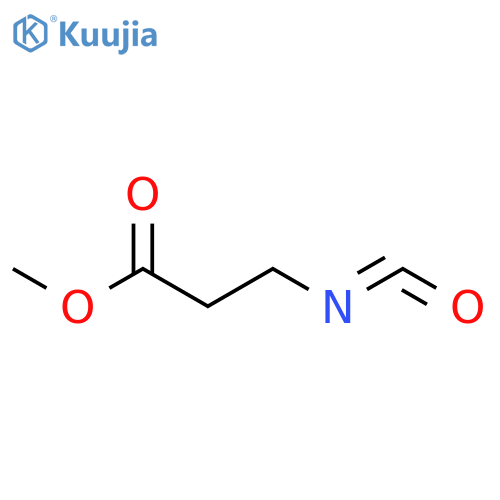Cas no 50835-77-3 (methyl 3-isocyanatopropanoate)

methyl 3-isocyanatopropanoate structure
商品名:methyl 3-isocyanatopropanoate
methyl 3-isocyanatopropanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-isocyanato-, methyl ester
- Methyl 3-isocyanatopropanoate
- Methyl 3-isocyanatopropionate
- methyl 3-isocyanatopropanoate
-
- MDL: MFCD00797846
- インチ: InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3
- InChIKey: QLTHBWIACSBXPR-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CCN=C=O
計算された属性
- せいみつぶんしりょう: 129.04261
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 75 ºC (11 Torr)
- フラッシュポイント: 67.6±17.1 ºC,
- 屈折率: 1.4230 (589.3 nm 20 ºC)
- ようかいど: 微溶性(18 g/l)(25ºC)、
- PSA: 55.73
methyl 3-isocyanatopropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB406199-1g |
Methyl 3-isocyanatopropanoate; . |
50835-77-3 | 1g |
€237.00 | 2024-07-23 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038033-5g |
Methyl 3-isocyanatopropanoate |
50835-77-3 | 5g |
5184.0CNY | 2021-07-05 | ||
| abcr | AB406199-5 g |
Methyl 3-isocyanatopropanoate |
50835-77-3 | 5g |
€689.90 | 2023-06-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038033-1g |
Methyl 3-isocyanatopropanoate |
50835-77-3 | 1g |
1446.0CNY | 2021-07-05 | ||
| abcr | AB406199-500 mg |
Methyl 3-isocyanatopropanoate |
50835-77-3 | 500MG |
€195.40 | 2023-02-03 | ||
| Enamine | EN300-125269-0.25g |
methyl 3-isocyanatopropanoate |
50835-77-3 | 95% | 0.25g |
$45.0 | 2023-02-15 | |
| Enamine | EN300-125269-1.0g |
methyl 3-isocyanatopropanoate |
50835-77-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| abcr | AB406199-10g |
Methyl 3-isocyanatopropanoate; . |
50835-77-3 | 10g |
€1109.00 | 2024-07-23 | ||
| Enamine | EN300-125269-1000mg |
methyl 3-isocyanatopropanoate |
50835-77-3 | 95.0% | 1000mg |
$85.0 | 2023-10-02 | |
| Enamine | EN300-125269-5000mg |
methyl 3-isocyanatopropanoate |
50835-77-3 | 95.0% | 5000mg |
$315.0 | 2023-10-02 |
methyl 3-isocyanatopropanoate 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
50835-77-3 (methyl 3-isocyanatopropanoate) 関連製品
- 5100-34-5(Ethyl 3-isocyanatopropionate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2230780-65-9(IL-17A antagonist 3)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:50835-77-3)methyl 3-isocyanatopropanoate

清らかである:99%
はかる:5g
価格 ($):400.0